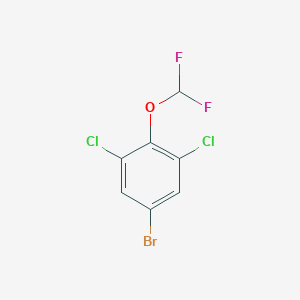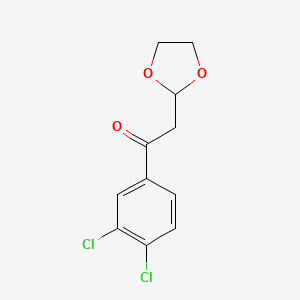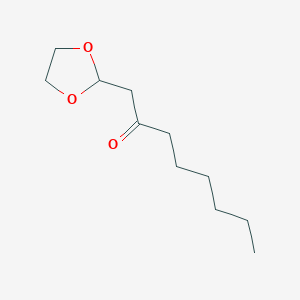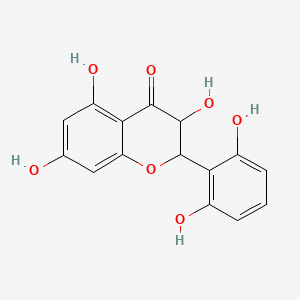
2',3,5,6',7-Pentahydroxyflavanone
Übersicht
Beschreibung
2’,3,5,6’,7-Pentahydroxyflavanone is a natural product found in Scutellaria amoena and Scutellaria baicalensis . It has the molecular formula C15H12O7 .
Synthesis Analysis
The synthesis of 2’,3,5,6’,7-Pentahydroxyflavanone can be achieved through the treatment of a precursor compound with acetic anhydride and pyridine, which affords the corresponding per-acetylated derivative. An acid hydrolysis reaction of the precursor compound also yields 2’,3,5,6’,7-Pentahydroxyflavanone .
Molecular Structure Analysis
The molecular structure of 2’,3,5,6’,7-Pentahydroxyflavanone consists of 15 carbon atoms, 12 hydrogen atoms, and 7 oxygen atoms . The exact mass is 304.05830272 g/mol and the monoisotopic mass is also 304.05830272 g/mol .
Physical And Chemical Properties Analysis
2’,3,5,6’,7-Pentahydroxyflavanone has a molecular weight of 304.25 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 127 Ų . The complexity of the molecule is 418 .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
2’,3,5,6’,7-Pentahydroxyflavanone has been identified as a natural α-glucosidase inhibitor . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, thus inhibitors of this enzyme are useful in the management of diabetes.
Methods of Application or Experimental Procedures
The compound was identified from the flavonoids of Radix scutellariae using a systematic method combining ultrafiltration UPLC-TripleTOF-MS/MS and network pharmacology .
Results or Outcomes
The n-butanol part of ethanol extract from Radix scutellariae showed a strong α-glucosidase inhibition activity (90.55%, IC50 0.551 mg/mL) against positive control acarbose (90.59%, IC50 1.079 mg/mL) . Thirteen compounds were screened as α-glucosidase inhibitors, including 2’,3,5,6’,7-Pentahydroxyflavanone .
Eigenschaften
IUPAC Name |
2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,14-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQYBZYBTNQEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



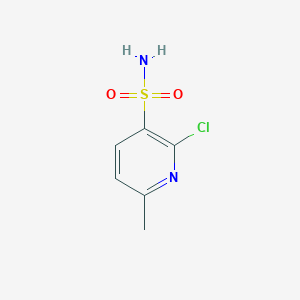

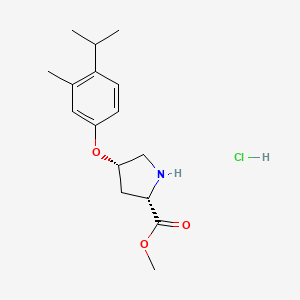
![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
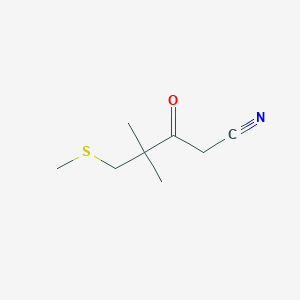
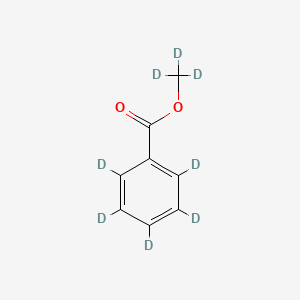

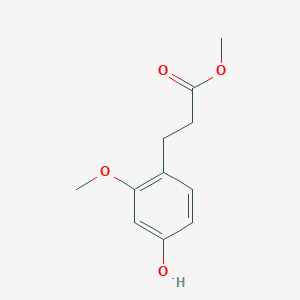
![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)
